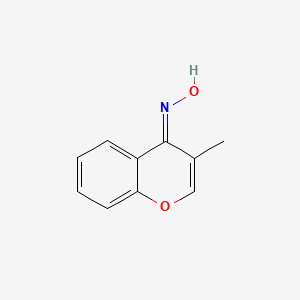

(Z)-3-Methyl-4H-chromen-4-one oxime

CAS No.:

Cat. No.: VC15998858

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | (NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+ |

| Standard InChI Key | LDYOHXFXRBHAJP-ZHACJKMWSA-N |

| Isomeric SMILES | CC\1=COC2=CC=CC=C2/C1=N/O |

| Canonical SMILES | CC1=COC2=CC=CC=C2C1=NO |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The molecular formula of (Z)-3-Methyl-4H-chromen-4-one oxime is C₁₀H₉NO₂, with a molar mass of 175.18 g/mol. The Z-configuration refers to the spatial arrangement of the oxime group (-NOH) relative to the methyl substituent on the chromenone scaffold. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |

| Canonical SMILES | CC1=COC2=CC=CC=C2C1=NO |

| InChI Key | LDYOHXFXRBHAJP-ZHACJKMWSA-N |

| PubChem CID | 13196580 |

The chromenone nucleus consists of a benzene ring fused to a pyrone ring, while the oxime group introduces potential hydrogen-bonding interactions and tautomeric behavior .

Spectral Data

Nuclear magnetic resonance (NMR) studies on analogous flavanone oximes reveal intramolecular hydrogen bonding between the oxime hydroxyl (-OH) and adjacent carbonyl or aromatic groups. For example, in 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one oxime, O–H···N hydrogen bonds stabilize the Z-configuration, with rotational barrier energies of ~45–50 kJ/mol . These interactions likely influence the conformational dynamics of (Z)-3-Methyl-4H-chromen-4-one oxime, though experimental data specific to this compound are pending .

Synthesis and Reaction Pathways

One-Pot Synthesis Strategies

A general method for synthesizing 4H-chromen-4-one derivatives involves a three-component reaction using:

-

Aldehyde precursors (e.g., 3-methylsalicylaldehyde)

-

Nucleophiles (1,3-dicarbonyl compounds or amides)

-

Nitromethane solvent with methyl triflate (MeOTf) as a catalyst .

Typical conditions include stirring at room temperature for 2–12 hours, yielding products via Knoevenagel condensation and subsequent cyclization . For example:

| Parameter | Condition |

|---|---|

| Catalyst | MeOTf (20 mol%) |

| Solvent | Nitromethane (0.3 M) |

| Temperature | 25–60°C |

| Reaction Time | 2–12 hours |

| Yield | 70–85% |

This approach avoids transition metals and inert atmospheres, aligning with green chemistry principles .

Oxime Formation

The oxime functional group is introduced by treating 3-methyl-4H-chromen-4-one with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the C=N bond. The Z-isomer is favored due to steric hindrance between the methyl group and oxime hydroxyl .

Physicochemical Properties

Solubility and Stability

Chromenone oximes exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The oxime group enhances stability against hydrolysis compared to parent ketones, though prolonged exposure to strong acids or bases may induce degradation .

Tautomerism and Reactivity

The oxime group exists in equilibrium between the syn (Z) and anti (E) configurations, with the Z-form dominating in solid and solution states . This tautomerism influences reactivity:

-

Nucleophilic substitutions: The oxime oxygen can participate in hydrogen bonding, directing electrophilic attacks to the aromatic ring.

-

Redox reactions: Oximes are reducible to amines or oxidizable to nitro compounds under controlled conditions .

| Activity | Mechanism | Example Compounds |

|---|---|---|

| Antimicrobial | Disruption of microbial cell membranes | 6-Methylthiochromenone oxime |

| Anticancer | Inhibition of topoisomerase II | Flavonoid-oxime hybrids |

| Anti-inflammatory | Suppression of COX-2 and TNF-α | Coumarin oxime derivatives |

These activities suggest potential avenues for future research on (Z)-3-Methyl-4H-chromen-4-one oxime, particularly in drug discovery .

Applications in Materials Science

Chromenone oximes serve as ligands in coordination chemistry due to their chelating ability. For instance, selenium-containing chromenones form stable complexes with transition metals, which are explored for catalytic and photoluminescent applications . The oxime group’s lone electron pairs enable binding to metal centers, as demonstrated in selanyl-chromenone derivatives :

Such complexes exhibit catalytic activity in cross-coupling reactions, highlighting the versatility of chromenone oximes in synthetic chemistry .

Future Research Directions

-

Pharmacological profiling: Screen for antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays.

-

Structural optimization: Modify the methyl group or oxime position to enhance bioactivity.

-

Computational modeling: Predict binding affinities to biological targets (e.g., kinases, GPCRs) via molecular docking.

-

Green synthesis: Develop solvent-free or biocatalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume